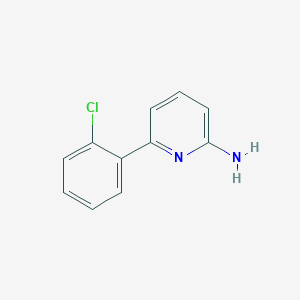

6-(2-Chlorophenyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

6-(2-chlorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H9ClN2/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H,(H2,13,14) |

InChI Key |

PXIIBTONHMBIHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Physicochemical Properties

- Solubility: The dimethylaminoethoxy substituent in 6-(2-(dimethylamino)ethoxy)pyridin-2-amine introduces polarity, improving aqueous solubility compared to halogenated analogs .

- Thermal Stability : Compounds with multiple chlorine atoms (e.g., 3,5-dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine) exhibit higher boiling points, likely due to increased van der Waals interactions .

Research Implications

The structural versatility of this compound and its analogs highlights opportunities for drug discovery. For example:

- Antimicrobial Agents : Optimizing substituents (e.g., adding polar groups) could balance potency and pharmacokinetics.

- Kinase Inhibitors : Pyrimidine analogs may serve as scaffolds for targeting ATP-binding pockets .

Q & A

Q. What are the standard synthetic routes for preparing 6-(2-Chlorophenyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the 2-chlorophenyl group onto the pyridine ring. Key steps include:

- Buchwald-Hartwig amination for coupling aryl halides with amines, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .

- Optimization parameters : Temperature (80–110°C), solvent polarity (toluene or dioxane), and base selection (Cs₂CO₃ or KOtBu) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- Structural elucidation :

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to standards .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer: Discrepancies in NMR or MS data may arise from:

- Tautomerism : The amine group’s position can lead to equilibrium between different tautomeric forms. Use variable-temperature NMR to stabilize dominant conformers .

- Impurity interference : Employ 2D NMR (COSY, HSQC) to distinguish target compound signals from byproducts .

- Crystallographic validation : X-ray diffraction provides unambiguous structural confirmation. Compare experimental data with computational models (DFT) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Answer:

- Systematic substituent variation : Synthesize analogs with modified chlorophenyl groups (e.g., meta/para-Cl, CF₃, OCH₃) and assess bioactivity (e.g., enzyme inhibition assays) .

- Computational modeling : Dock compounds into target protein active sites (e.g., kinases) using software like AutoDock to predict binding affinities .

- Comparative IC₅₀ analysis : Test isomers (e.g., pyridin-3-amine vs. pyridin-4-amine) to evaluate positional effects on potency .

Q. How can reaction scalability challenges be addressed for this compound synthesis?

Answer:

- Catalyst loading reduction : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based systems) while maintaining efficiency .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in large-scale batches .

- Byproduct mitigation : Use scavengers (e.g., polymer-bound thiourea) to remove unreacted aryl halides during workup .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1 M) at 25–60°C; monitor degradation via LC-MS .

- Thermal stress : Heat solid samples (40–80°C) and analyze by DSC/TGA to identify decomposition points .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.